molecular formula C6H9ClF3N B3028665 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 262852-11-9

3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B3028665
CAS No.: 262852-11-9
M. Wt: 187.59
InChI Key: SZJRBVKLWBBKBK-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a chemical compound with the molecular formula C6H9ClF3N and a molecular weight of 187.59 g/mol . It is a solid substance that is typically stored under inert atmosphere at low temperatures (2-8°C) . This compound is known for its unique bicyclic structure, which includes a trifluoromethyl group, making it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)bicyclo[111]pentan-1-amine hydrochloride involves multiple steps, starting from readily available precursors One common synthetic route includes the formation of the bicyclo[11The final step involves the conversion of the amine to its hydrochloride salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment to handle the reactive intermediates and maintain the required temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amine functionality can form hydrogen bonds and ionic interactions with biological targets, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to its combination of a trifluoromethyl group and an amine functionality within a bicyclic structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N.ClH/c7-6(8,9)4-1-5(10,2-4)3-4;/h1-3,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJRBVKLWBBKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262852-11-9
Record name Bicyclo[1.1.1]pentan-1-amine, 3-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=262852-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
Reactant of Route 2
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
Reactant of Route 3
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
Reactant of Route 4
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
Reactant of Route 5
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
Reactant of Route 6
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

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